Vendor-Specified Purity: 97% (Leyan) vs. 95% for Ring-Contracted Analog (2,6-Diazaspiro[3.4]octane)
The target compound is commercially supplied at a minimum purity of 97% (Leyan, Product No. 2098820) . In direct comparison, the closest ring-contracted analog, 1-{2,6-diazaspiro[3.4]octan-2-yl}propan-1-one (CAS 1782276-05-4), is offered at a standard purity of 95% (Bidepharm) . This 2-percentage-point difference in specified purity can reduce the burden of re-purification for downstream synthetic applications.
| Evidence Dimension | Commercially specified minimum purity |
|---|---|
| Target Compound Data | 97% (Leyan, Product No. 2098820) |
| Comparator Or Baseline | 95% (Bidepharm, CAS 1782276-05-4; 1-{2,6-diazaspiro[3.4]octan-2-yl}propan-1-one) |
| Quantified Difference | 2 percentage points higher purity specification |
| Conditions | Vendor Certificate of Analysis specifications; batch-to-batch variability may apply |
Why This Matters
Higher entry purity reduces the need for additional purification steps in multi-step synthesis workflows, saving time and cost in medicinal chemistry campaigns.
